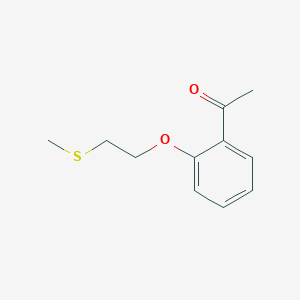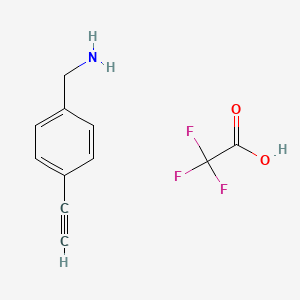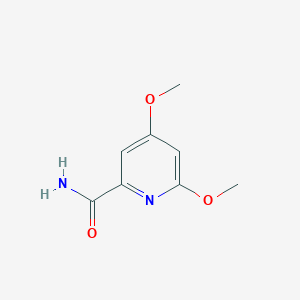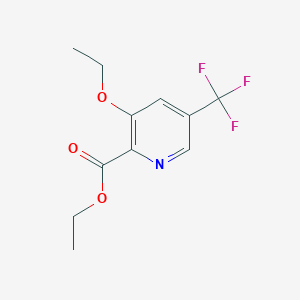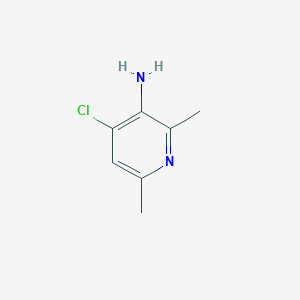
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide is a chemical compound with the molecular formula C5H9N5O It is a derivative of tetrazole, a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide typically involves the reaction of amines with triethyl orthoformate and sodium azide. This reaction is catalyzed by ytterbium triflate (Yb(OTf)3) and proceeds under mild conditions . Another method involves the use of diazotizing reagents such as fluorosulfonyl azide (FSO2N3) to transform amidines and guanidines into tetrazole derivatives in an aqueous environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted reactions and heterogeneous catalysts like silica-supported sodium hydrogen sulfate can enhance the efficiency and scalability of the synthesis .
化学反应分析
Types of Reactions
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or nitrobenzene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
科学研究应用
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide has several scientific research applications:
作用机制
The mechanism of action of N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence the compound’s biological activity and its effectiveness as a ligand or catalyst .
相似化合物的比较
Similar Compounds
1H-tetrazole: A simpler tetrazole derivative with similar structural properties.
5-substituted tetrazoles: Compounds with various substituents on the tetrazole ring, offering different reactivity and applications.
1,2,4-triazole: Another nitrogen-rich heterocycle with comparable chemical behavior.
Uniqueness
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .
属性
分子式 |
C5H9N5O |
|---|---|
分子量 |
155.16 g/mol |
IUPAC 名称 |
N,N,5-trimethyltetrazole-1-carboxamide |
InChI |
InChI=1S/C5H9N5O/c1-4-6-7-8-10(4)5(11)9(2)3/h1-3H3 |
InChI 键 |
IYKGNJYYLJAEFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=NN1C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



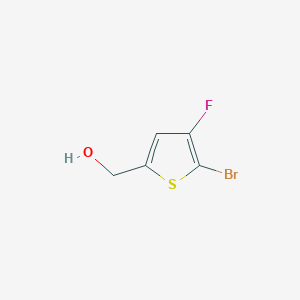
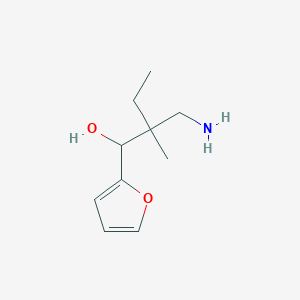
![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)
![(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)
